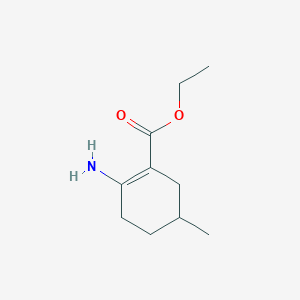

Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate

Description

Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate is a cyclohexene derivative featuring an ethyl ester moiety, an amino group at the 2-position, and a methyl substituent at the 5-position. Its unsaturated cyclohexene ring introduces unique conformational flexibility and reactivity compared to saturated analogs.

Properties

IUPAC Name |

ethyl 2-amino-5-methylcyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h7H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUMJBCEHJOSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCC(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization and esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate has been identified as a key intermediate in the synthesis of biologically active compounds, particularly those targeting neurological disorders. Its structural features allow it to act as a precursor for the development of neuraminidase inhibitors, which are crucial in treating viral infections like influenza.

Case Study: Neuraminidase Inhibitors

A patent describes synthetic methods for preparing derivatives of cyclohexene carboxylates that include this compound. These derivatives have shown promise as intermediates in the synthesis of neuraminidase inhibitors, which are vital for antiviral therapies .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the creation of complex cyclic structures. Its unique cyclohexene framework allows for various functional group modifications, making it a versatile intermediate.

Synthetic Methodologies

Research highlights innovative synthetic strategies that utilize this compound to create diverse chemical libraries. For example, combinatorial organic synthesis methods have been developed to generate libraries of cyclic compounds, enhancing the potential for discovering new pharmaceuticals .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have leveraged this compound to predict the biological activity of related compounds. These studies utilize computational models to correlate molecular structure with pharmacological effects.

Example: Anti-Seizure Activity

A QSAR model was developed based on various derivatives, including those related to this compound, to predict anti-seizure activity. The model demonstrated strong statistical relevance, indicating that modifications to the cyclohexene structure could enhance therapeutic efficacy against seizures .

Chemical Properties and Regulatory Status

This compound has a molecular formula of C10H17NO2 and a molecular weight of approximately 185.25 g/mol. It is classified under various chemical databases, highlighting its significance in chemical research and industry .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The most relevant analogs in the provided evidence are methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride from Reference Example 87 of EP 4 374 877 A2 . These compounds share functional similarities (ester groups, amino substituents) but differ in ring size, substituent positioning, and saturation.

Structural Differences

- Ring System: Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate: Unsaturated six-membered cyclohexene ring. Cyclobutane analog: Saturated four-membered ring. Cyclopentane analog: Saturated five-membered ring.

- Substituents: The target compound features amino and methyl groups at positions 2 and 5, respectively, while the analogs have a single methylamino group at position 1.

- Ester Group :

- The target compound uses an ethyl ester, whereas the analogs employ methyl esters.

NMR Spectral Analysis

The cyclobutane analog’s $ ^1H $-NMR (DMSO-$ d6 $) shows distinct aromatic proton resonances (δ 7.48 and 7.12 ppm) from the toluenesulfonate counterion, alongside methyl ester (δ 3.82 ppm) and methylamino signals (δ 2.56–2.31 ppm) . The target compound’s NMR would differ due to its ethyl ester (expected δ ~4.1–4.3 ppm for –OCH$2$CH$_3$), unsaturated ring (vinyl protons δ ~5–6 ppm), and methyl/amino group environments.

Data Table: Comparative Analysis of Structural Features

Research Findings and Implications

- Ester Group Impact : Ethyl esters generally enhance lipid solubility and bioavailability over methyl esters, which could influence pharmacological properties.

- Biological Activity: The amino group’s position (2 vs. 1) may alter hydrogen-bonding interactions, affecting binding affinity in biological targets.

Biological Activity

Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and an ester functional group attached to a cyclohexene ring. This configuration allows for various chemical interactions, including hydrogen bonding and hydrolysis, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and enzymes.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert pharmacological effects.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound may possess anticonvulsant properties. A study utilizing quantitative structure–activity relationship (QSAR) modeling predicted the effective dose (ED50) for various enaminones, suggesting that similar compounds could exhibit significant anticonvulsant activity .

| Compound Name | ED50 (mg·Kg⁻¹) |

|---|---|

| Ethyl 6-methyl-4-(5-methylisoxazol-3-ylamino)-2-oxocyclohex-3-enecarboxylate | 68.39 |

| Methyl 4-(4-chlorophenylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate | 26.18 |

Antibacterial Activity

The antibacterial properties of related compounds have been documented, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could also exhibit similar activities, although direct studies are needed to confirm this .

Cytotoxic Activity

Preliminary studies indicate that certain derivatives may possess cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting structural similarities have shown promise in inhibiting cell proliferation in human breast cancer (MCF-7) and gastric carcinoma (SGC7901) cell lines .

Case Studies

While there is a lack of direct case studies specifically focusing on this compound, related research provides insights into its potential applications:

- Anticonvulsant Studies : QSAR modeling has been utilized to predict the biological activity of structurally related enaminones, suggesting that modifications to the cyclohexene framework could enhance anticonvulsant efficacy.

- Antiviral Research : Investigations into marine-derived fungal metabolites have highlighted the potential for compounds with similar structures to exhibit antiviral properties, indicating a pathway for future research on Ethyl 2-amino derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.